5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
6-chloro-7-(5-cyclopropyl-2-methylsulfonyl-3,4-dihydropyrazol-3-yl)-[1,3]dioxolo[4,5-g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-26(22,23)21-14(6-13(20-21)9-2-3-9)11-4-10-5-15-16(25-8-24-15)7-12(10)19-17(11)18/h4-5,7,9,14H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVZWYKJDASWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2CC2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced through a cyclization reaction involving dihydroxy compounds and appropriate reagents.
Formation of the Pyrazole Ring: This step involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Chlorination and Sulfonylation: The final steps include chlorination and sulfonylation reactions to introduce the chloro and methanesulfonyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoline and pyrazole rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The chloro group in the quinoline ring can be substituted with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: It can act as an inhibitor of specific enzymes involved in critical biological processes.
Bind to Receptors: The compound may bind to cellular receptors, modulating their activity and leading to downstream effects.
Interfere with DNA/RNA: It may interact with nucleic acids, affecting their function and leading to changes in gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core motifs with several heterocyclic systems:
Table 1: Key Structural Comparisons
*Calculated based on formula C₁₉H₁₇ClN₄O₄S.
Key Observations:
Quinoline-Pyrazole Hybrids: The target compound and the pyrazolopyridine derivative in both integrate quinoline and pyrazole motifs. However, the methanesulfonyl group in the target compound enhances solubility compared to the ester group in , which may reduce bioavailability due to hydrolysis susceptibility.
Physicochemical and Functional Properties
- Hydrogen-Bonding Capacity: The methanesulfonyl group in the target compound provides strong hydrogen-bond acceptors (S=O), contrasting with the ester group in (C=O) or hydroxy groups in .
- Lipophilicity : The cyclopropyl and chloro groups increase logP compared to polar analogues in , suggesting improved membrane permeability but reduced aqueous solubility.
Biological Activity
The compound 5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole is a synthetic derivative notable for its potential biological activities. This article delves into its biological activity, drawing from various studies and research findings to present a comprehensive overview.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of both quinoline and pyrazole moieties. Its molecular formula is , with a molecular weight of approximately 367.82 g/mol. The specific arrangement of atoms contributes to its unique biological properties.
Antibacterial Activity
Research has indicated that derivatives of quinoline and pyrazole exhibit significant antibacterial properties. In particular, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease, while urease inhibitors are important in managing urinary infections.
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Type | IC50 (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 2.14 ± 0.003 |
| Compound B | Urease | 1.21 ± 0.005 |
The mechanism by which these compounds exert their effects often involves interaction with specific amino acids in the active site of enzymes or bacterial cell membranes. Molecular docking studies have elucidated these interactions, suggesting that structural features such as the dioxoloquinoline moiety enhance binding affinity .
Study 1: Antimicrobial Efficacy
In a recent study, a series of pyrazole derivatives were synthesized and tested for antimicrobial activity. Among them, the compound showed significant efficacy against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for antibiotic development .
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of several quinoline derivatives. The results indicated that the synthesized compound exhibited strong inhibitory activity against urease, with an IC50 value significantly lower than standard inhibitors . This suggests potential applications in treating conditions associated with urease-producing pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
